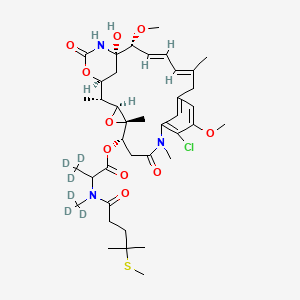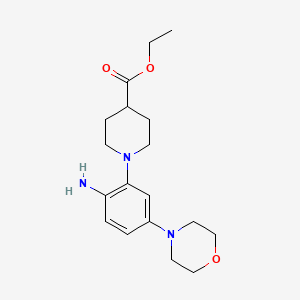
Maytansinoid DM4 impurity 5-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maytansinoid DM4 impurity 5-d6 is a deuterium-labeled derivative of Maytansinoid DM4 impurity 5. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to facilitate its use as a tracer in drug development and pharmacokinetic studies . This compound is primarily used in scientific research and is not intended for personal use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maytansinoid DM4 impurity 5-d6 involves the incorporation of deuterium into the parent compound, Maytansinoid DM4 impurity 5. The process typically includes:
Deuterium Exchange Reactions: Deuterium atoms replace hydrogen atoms in the parent compound through catalytic exchange reactions.
Deuterated Reagents: Utilization of deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods while maintaining reaction conditions to achieve high yields.
Purification: Advanced purification techniques such as chromatography to isolate the desired deuterium-labeled compound.
Chemical Reactions Analysis
Types of Reactions
Maytansinoid DM4 impurity 5-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Maytansinoid DM4 impurity 5-d6 has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in labeling studies to track the distribution and metabolism of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drug formulations and in quality control processes.
Mechanism of Action
Maytansinoid DM4 impurity 5-d6 exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. The compound binds to tubulin, inhibiting microtubule polymerization and causing cell cycle arrest at the mitotic phase. This leads to the selective killing of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Maytansinoid DM1: Another derivative of maytansine, used in antibody-drug conjugates.
Maytansinoid DM4: The parent compound of Maytansinoid DM4 impurity 5-d6, used in similar applications.
S-methyl-DM1 and S-methyl-DM4: Thiomethyl derivatives of maytansinoids, used in targeted cancer therapies
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C39H56ClN3O10S |
|---|---|
Molecular Weight |
800.4 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3,3,3-trideuterio-2-[(4-methyl-4-methylsulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24?,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3 |
InChI Key |
AYWIIXDQRUFQGH-AOJRJVLRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SC)C([2H])([2H])[2H] |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)











